

discovery and history of 5-Fluoro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-4-methoxy-2-nitroaniline

Cat. No.: B1360405

[Get Quote](#)

An In-Depth Technical Guide to **5-Fluoro-4-methoxy-2-nitroaniline**

Introduction

5-Fluoro-4-methoxy-2-nitroaniline, with the CAS Number 1075705-01-9, is a highly functionalized aromatic amine that has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds.^[1] Its structure, featuring a combination of electron-donating (methoxy, amino) and electron-withdrawing (fluoro, nitro) groups, imparts unique reactivity that is strategically exploited in multi-step organic synthesis.^[1] This guide provides a comprehensive overview of its history, synthesis, properties, and applications, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Discovery and History

The history of **5-Fluoro-4-methoxy-2-nitroaniline** is intrinsically linked to the development of modern oncology drugs. While many chemical compounds have a long history of academic study before finding industrial application, the prominence of this particular nitroaniline derivative appears to be a direct result of its utility as a key building block in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).^{[2][3]}

Specifically, its significance surged with the development of Osimertinib (marketed as Tagrisso®), a crucial medication for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations.^{[2][4]} The molecular architecture of Osimertinib requires a precisely

substituted aniline precursor, a role perfectly filled by **5-Fluoro-4-methoxy-2-nitroaniline**. Consequently, much of the publicly available literature and patents surrounding this compound focus on optimizing its synthesis to ensure a high-purity, cost-effective supply for pharmaceutical manufacturing.[4][5]

Synthesis and Chemical Reactivity

The synthesis of **5-Fluoro-4-methoxy-2-nitroaniline** is a topic of significant industrial importance, leading to the development of several strategic routes. The primary challenge lies in achieving the desired regioselectivity of the nitration step on the electron-rich aromatic ring.

Reactivity Insights

The chemical behavior of **5-Fluoro-4-methoxy-2-nitroaniline** is governed by the interplay of its functional groups. The benzene ring confers aromaticity, making it susceptible to substitution reactions.[1] The presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, nitro) groups makes it a versatile reagent in medicinal chemistry and organic synthesis.[1]

Synthetic Route 1: Direct Nitration

A common and direct method involves the nitration of 4-fluoro-2-methoxyaniline. This approach leverages a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

- Causality: The choice of concentrated sulfuric acid is critical; it acts as a catalyst and a dehydrating agent, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active species in the electrophilic aromatic substitution reaction. The reaction is conducted at low temperatures (e.g., ice-cooling) to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts.[6][7]

Detailed Experimental Protocol: Direct Nitration

- Dissolution: Dissolve 4-fluoro-2-methoxyaniline (e.g., 3.90 mmol) in a suitable organic solvent like dichloromethane (39.0 mL).[6]

- Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.85 mL) dropwise while stirring.[6]
- Nitration: Add concentrated nitric acid (5.85 mmol) dropwise to the cooled mixture. Maintain the low temperature and continue stirring for approximately 3 hours to ensure the reaction goes to completion.[6]
- Quenching: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.[6]
- Extraction & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with saturated brine.[6]
- Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure to yield the crude product.[6]
- Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield **5-Fluoro-4-methoxy-2-nitroaniline** as a yellow solid.[4]

Synthetic Route 2: N-Acetylation Protection Strategy

To enhance control over the nitration step and improve yield and purity, a multi-step process involving the protection of the highly activating amino group is often employed.

- Causality: The amino group of an aniline is highly susceptible to oxidation by nitric acid. Furthermore, its strong activating and ortho-, para-directing nature can lead to multiple nitration or undesired isomers. By first protecting the amine as an acetamide, its activating effect is attenuated, and the steric bulk of the acetyl group helps direct the incoming electrophile (the nitronium ion) to the desired position (ortho to the methoxy group and para to the acetyl amino group). The final deprotection step, typically an acid-catalyzed hydrolysis, regenerates the free amine to yield the target product.[5]

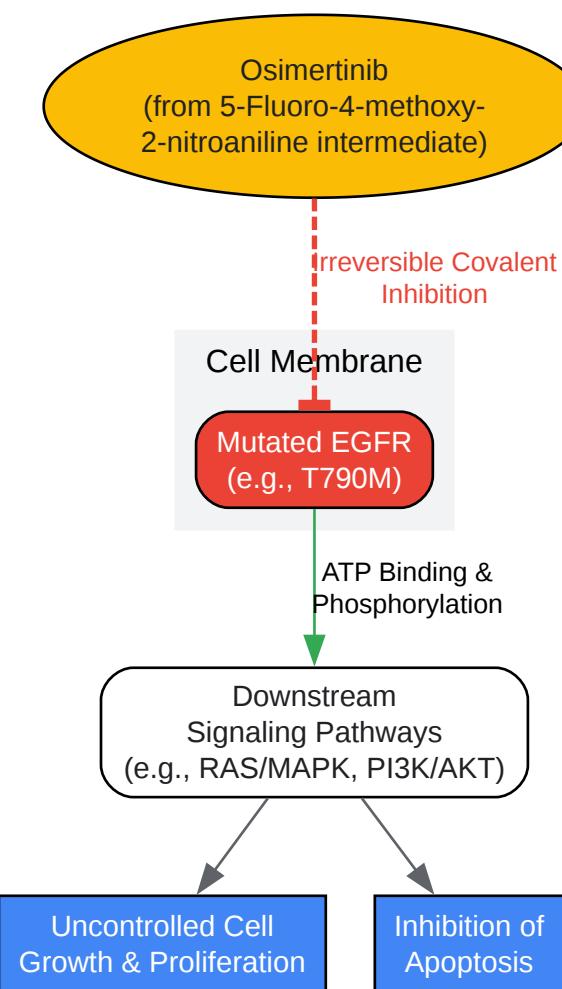
[Click to download full resolution via product page](#)

Caption: N-Acetylation protection strategy for controlled synthesis.

Physicochemical Properties

5-Fluoro-4-methoxy-2-nitroaniline is a solid compound, typically appearing as a pale yellow to orange crystalline powder.[3] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ FN ₂ O ₃	[1]
Molecular Weight	186.14 g/mol	[1]
CAS Number	1075705-01-9	[3]
Appearance	Pale yellow to orange crystal/powder	[3]
Melting Point	130 °C	[8]
Boiling Point (Predicted)	354.8 ± 37.0 °C	[8]
Density (Predicted)	1.412 ± 0.06 g/cm ³	[8]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone	[1]
Storage Temperature	Refrigerator, under inert gas (e.g., Argon) at 2–8 °C	[3][8]


Applications in Drug Development

The primary and most significant application of **5-Fluoro-4-methoxy-2-nitroaniline** is its role as a key starting material in the synthesis of Osimertinib.[1][2]

Role in Osimertinib Synthesis

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer.^[2] The synthesis of this complex molecule involves a convergent pathway where **5-Fluoro-4-methoxy-2-nitroaniline** serves as the foundational scaffold for one of the key fragments.

In the synthesis, the aniline nitrogen of **5-Fluoro-4-methoxy-2-nitroaniline** participates in a nucleophilic aromatic substitution (S_NAr) reaction with a pyrimidine derivative.^{[3][9]} The fluorine atom on the aniline ring is subsequently displaced by another nucleophile to build out the rest of the molecule. The nitro group is then reduced to an amine in a later step to allow for the final coupling with an acryloyl chloride moiety, a critical step for the drug's covalent binding mechanism of action.^[3]

[Click to download full resolution via product page](#)

Caption: Role of Osimertinib in blocking mutated EGFR signaling.

Safety and Handling

5-Fluoro-4-methoxy-2-nitroaniline is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator, under an inert atmosphere.[\[3\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of Osimertinib](http://cjph.com.cn) [cjph.com.cn]
- 5. [WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline](http://WO2018207120A1) - Google Patents [patents.google.com]
- 6. [Page loading...](http://wap.guidechem.com) [wap.guidechem.com]
- 7. [Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline](http://chemicalbook.com) _ Chemicalbook [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]

- 9. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 5-Fluoro-4-methoxy-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360405#discovery-and-history-of-5-fluoro-4-methoxy-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com